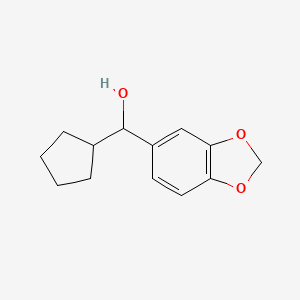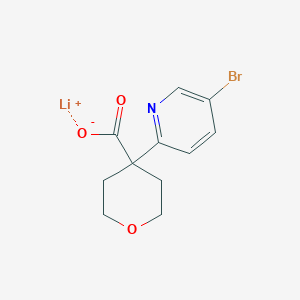![molecular formula C13H16N2O3 B2711665 4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol CAS No. 206558-30-7](/img/structure/B2711665.png)
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol” is a chemical compound with the molecular weight of 248.28 . It is also known by its IUPAC name "4-[(4-acetyl-1-piperazinyl)carbonyl]phenol" . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol” is1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol” is a solid compound . It has a molecular weight of 248.28 .Applications De Recherche Scientifique
Enzymatic Oxidative Polymerization
A study by Kumbul et al. (2015) delved into the enzymatic oxidative polymerization of para-imine functionalized phenol derivatives using horseradish peroxidase. This process involves the synthesis of oligomers with phenolic functions, highlighting a potential route for developing bio-based polymeric materials with specific properties, such as high thermal stability and controlled molecular weight Kumbul et al., 2015.
Catalytic Activities and DNA Binding
El‐Gammal et al. (2021) characterized Schiff base complexes with catalytic, DNA binding, and antibacterial activities. These complexes, derived from phenolic compounds, show promise in various applications, including as models for oxidative enzymes, in antiviral research, and in exploring the structural basis for their biological activities El‐Gammal et al., 2021.
Adsorption Studies
Liu et al. (2010) investigated the adsorption properties of substituted phenols on activated carbon fibers. This research is crucial for understanding how phenolic compounds, including environmental contaminants, interact with adsorbent materials, potentially guiding the development of more effective water treatment technologies Liu et al., 2010.
Antioxidant and Radical Scavenging Activities
Research by Amarnath et al. (2004) highlighted the role of phenolic compounds as potent scavengers of toxic 1,4-dicarbonyl compounds. This study sheds light on the potential therapeutic applications of phenolic compounds in protecting against oxidative stress and related diseases Amarnath et al., 2004.
Synthesis of Functional Materials
Research into the synthesis of novel bifunctional poly-monomer materials, such as those described by Wei Ting et al. (2012), explores the potential of phenolic compounds in creating materials with specific functionalities. These materials have applications in various industries, including electronics and biotechnology Wei Ting et al., 2012.
Environmental and Biodegradation Studies
The degradation of environmental contaminants by microorganisms, as studied by Vallini et al. (2001), provides insight into the potential for using bioremediation techniques to address pollution. This research is vital for developing strategies to mitigate the impact of phenolic compounds on ecosystems Vallini et al., 2001.
Propriétés
IUPAC Name |
1-[4-(4-hydroxybenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)14-6-8-15(9-7-14)13(18)11-2-4-12(17)5-3-11/h2-5,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKQOVNNVTULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711582.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2711584.png)
![3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711585.png)
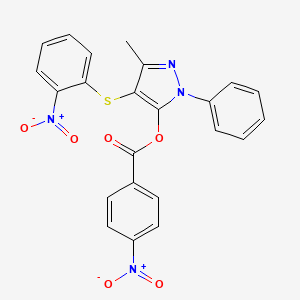

![1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide](/img/structure/B2711590.png)

![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)
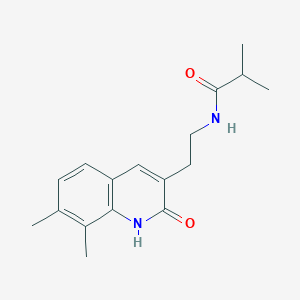
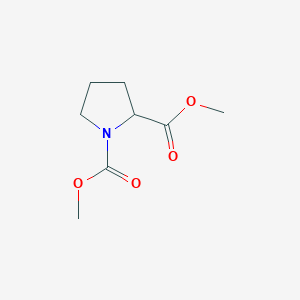
![6-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2711600.png)
![N-(furan-2-ylmethyl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2711601.png)
